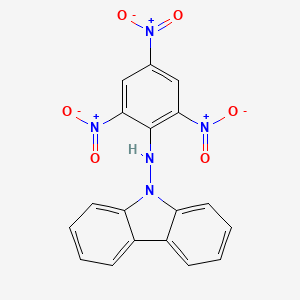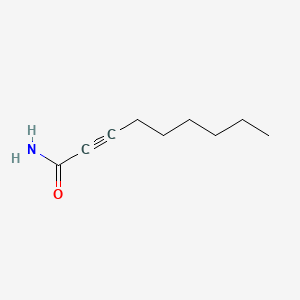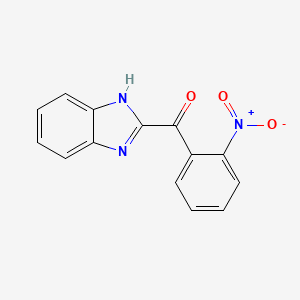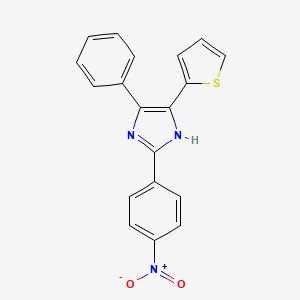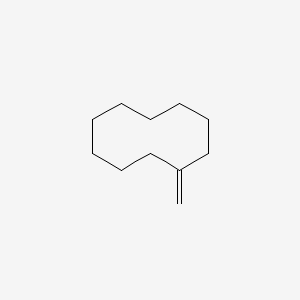
Methylenecyclodecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylenecyclodecane is a cycloalkane compound characterized by a ten-membered carbon ring with a methylene group attached This compound falls under the category of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure
准备方法
Synthetic Routes and Reaction Conditions
Methylenecyclodecane can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired this compound. Another method involves the use of Tebbe’s reagent, which facilitates the conversion of cyclodecanone to this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.
化学反应分析
Types of Reactions
Methylenecyclodecane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyclodecanone or cyclodecanoic acid, while reduction can produce cyclodecanol.
科学研究应用
Methylenecyclodecane has a wide range of applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: this compound is used in studies involving the structural analysis of cycloalkanes and their interactions with biological molecules.
Medicine: Research on this compound explores its potential therapeutic properties and its role in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of methylenecyclodecane involves its interaction with molecular targets and pathways within biological systems. The compound can modulate various biochemical processes, including enzyme activity and receptor binding. The specific molecular targets and pathways depend on the context of its application and the nature of the biological system being studied .
相似化合物的比较
Similar Compounds
Methylenecyclodecane can be compared with other cycloalkanes, such as:
- Cyclopropane
- Cyclobutane
- Cyclopentane
- Cyclohexane
- Cyclooctane
Uniqueness
This compound is unique due to its ten-membered ring structure, which imparts distinct chemical and physical properties. Compared to smaller cycloalkanes, this compound exhibits lower ring strain and greater stability. Its larger ring size also allows for more diverse chemical modifications and applications .
属性
CAS 编号 |
3817-57-0 |
|---|---|
分子式 |
C11H20 |
分子量 |
152.28 g/mol |
IUPAC 名称 |
methylidenecyclodecane |
InChI |
InChI=1S/C11H20/c1-11-9-7-5-3-2-4-6-8-10-11/h1-10H2 |
InChI 键 |
DHNLLZWVLDZCFD-UHFFFAOYSA-N |
规范 SMILES |
C=C1CCCCCCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


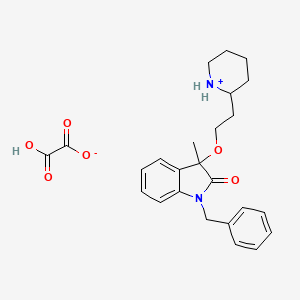
![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4-dimethylbenzoate](/img/structure/B14164305.png)

![[4-(2,3-dimethylphenyl)piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14164319.png)
![5-[C-(4-fluorophenyl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B14164324.png)


